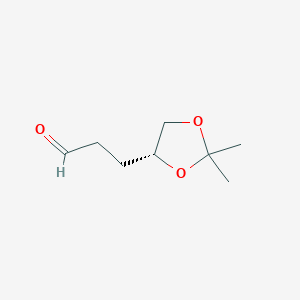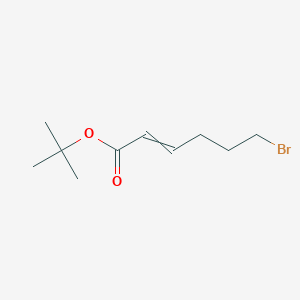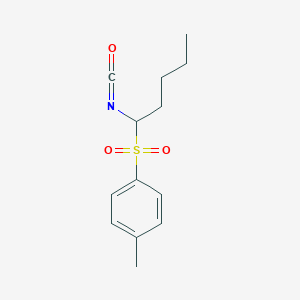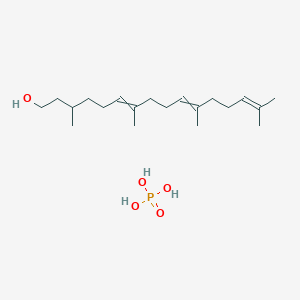![molecular formula C11H25IOSi B14272686 Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- CAS No. 156592-94-8](/img/structure/B14272686.png)
Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a tert-butyl group, two methyl groups, and a 4-iodo-2-methylbutoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- typically involves the reaction of a suitable silane precursor with an appropriate iodinated alcohol. One common method involves the use of tert-butyl(dimethyl)silane and (2S)-4-iodo-2-methylbutanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes with different substituents.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of silane derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
Chemistry
In chemistry, Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- is used as a building block for the synthesis of more complex organosilicon compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound can be used in the synthesis of bioactive molecules and pharmaceuticals
Industry
In industry, Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- is used in the production of specialty coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- involves its ability to undergo various chemical transformations. The silane group can interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures. The presence of the iodine atom allows for selective substitution reactions, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Silane, (1,1-dimethylethyl)[(2S)-4-chloro-2-methylbutoxy]dimethyl-
- Silane, (1,1-dimethylethyl)[(2S)-4-bromo-2-methylbutoxy]dimethyl-
- Silane, (1,1-dimethylethyl)[(2S)-4-fluoro-2-methylbutoxy]dimethyl-
Uniqueness
Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl- is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and fluoro counterparts. The iodine atom is larger and more polarizable, allowing for different reaction pathways and products .
Propriétés
Numéro CAS |
156592-94-8 |
|---|---|
Formule moléculaire |
C11H25IOSi |
Poids moléculaire |
328.30 g/mol |
Nom IUPAC |
tert-butyl-[(2S)-4-iodo-2-methylbutoxy]-dimethylsilane |
InChI |
InChI=1S/C11H25IOSi/c1-10(7-8-12)9-13-14(5,6)11(2,3)4/h10H,7-9H2,1-6H3/t10-/m0/s1 |
Clé InChI |
RWNJAGKFEUACNZ-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](CCI)CO[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(CCI)CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Phenol, 2-[(triphenylmethyl)amino]-](/img/structure/B14272617.png)

![4-[(Hexylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14272630.png)
![2-Oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B14272638.png)
![3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14272643.png)



![Ethyl 2-[(benzyloxy)methoxy]propanoate](/img/structure/B14272674.png)
![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
